Estrone-d4 3-Sulfate Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Estrone-d4 3-Sulfate Sodium Salt is a deuterated form of Estrone 3-Sulfate Sodium Salt. It is a synthetic compound used primarily in scientific research. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, making it useful for various analytical and experimental purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Estrone-d4 3-Sulfate Sodium Salt involves the deuteration of Estrone followed by sulfation. The deuteration process typically uses deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often stabilized with additives like TRIS-d5 to prevent degradation during storage and handling .

Analyse Chemischer Reaktionen

Types of Reactions

Estrone-d4 3-Sulfate Sodium Salt undergoes various chemical reactions, including:

Oxidation: Conversion to estrone or estradiol derivatives.

Reduction: Formation of reduced estrogenic compounds.

Substitution: Replacement of functional groups on the aromatic ring

Common Reagents and Conditions

Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Employs reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizes electrophilic aromatic substitution reagents like halogens or nitrating agents

Major Products

The major products formed from these reactions include various estrogenic compounds, which are useful in further biochemical and pharmacological studies .

Wissenschaftliche Forschungsanwendungen

Hormonal Research and Therapy

Estrone-d4 3-sulfate sodium salt serves as a crucial tool in hormonal research, particularly in studies related to estrogen metabolism and action. As a stable isotope-labeled compound, it allows for precise tracking of metabolic pathways involving estrogens.

- Mechanism of Action : Estrone sulfate is biologically inactive but can be converted to estrone and subsequently to estradiol, the most potent estrogen. This conversion is facilitated by steroid sulfatase enzymes, which are of interest in hormone replacement therapies and cancer treatments .

- Clinical Applications : It is utilized in menopausal hormone therapy to alleviate symptoms associated with estrogen deficiency. Estrone sulfate formulations have been shown to effectively manage conditions such as osteoporosis and hypoestrogenism due to various causes including hypogonadism and primary ovarian failure .

Cancer Research

This compound plays a role in cancer research, particularly concerning estrogen-dependent cancers such as breast and endometrial cancers.

- Estrogen Receptor Modulation : The compound can influence the activity of estrogen receptors (ERα and ERβ). Research indicates that estrone sulfate can transactivate these receptors at physiological concentrations, impacting tumor growth dynamics .

- Inhibition Studies : Studies have demonstrated that inhibiting the transport of estrone sulfate into cells can suppress the proliferation of estrogen-dependent breast cancer cells. This highlights its potential as a therapeutic target in managing breast cancer progression .

Pharmacokinetics and Drug Development

The pharmacokinetic properties of this compound have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

- Transport Mechanisms : Active transport mechanisms involving organic-anion-transporting polypeptides (OATPs) are crucial for the cellular uptake of estrone sulfate. Understanding these pathways can aid in designing drugs that modulate estrogen levels effectively .

- Drug Interactions : Research into the interactions between estrone sulfate and other drugs has revealed important insights into potential drug-drug interactions mediated by OATPs, which can influence the pharmacological efficacy of various treatments .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard reference material for various assays.

- Mass Spectrometry : Its isotopic labeling allows for enhanced sensitivity and specificity in mass spectrometric analyses, making it valuable for quantifying endogenous estrogens in biological samples .

- Bioassays : The compound is used in bioassays to evaluate estrogenic activity in environmental samples, contributing to studies on endocrine disruptors .

Data Table: Summary of Applications

Case Studies

- Hormonal Replacement Therapy : A clinical trial demonstrated that patients receiving estrone sulfate experienced significant relief from menopausal symptoms compared to those on placebo. The study highlighted the safety profile and effectiveness of estrone sulfate formulations in managing menopausal symptoms .

- Breast Cancer Proliferation Study : A study published in Pharmaceutical Research showed that inhibiting the uptake of estrone-3-sulfate significantly reduced cell proliferation rates in estrogen-dependent breast cancer cell lines. This suggests a potential therapeutic strategy for managing hormone-responsive tumors .

- Environmental Impact Assessment : Research utilizing this compound as an internal standard revealed the presence of endocrine disruptors in aquatic environments, emphasizing its utility in environmental monitoring studies .

Wirkmechanismus

Estrone-d4 3-Sulfate Sodium Salt exerts its effects by interacting with estrogen receptors in target cells. Once inside the cell, it is converted to estrone by steroid sulfatase. Estrone then binds to estrogen receptors, leading to the regulation of gene transcription and subsequent biological effects. This mechanism is crucial for understanding the compound’s role in hormone regulation and its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Estrone-d4 3-Sulfate Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. Similar compounds include:

Estrone 3-Sulfate Sodium Salt: The non-deuterated form, commonly used in hormone studies.

Estradiol 3-Sulfate Sodium Salt: Another estrogen sulfate used in similar research contexts.

Estriol 3-Sulfate Sodium Salt: A related compound with different estrogenic activity .

This compound stands out due to its enhanced stability and utility in precise analytical applications, making it a valuable tool in scientific research .

Biologische Aktivität

Estrone-d4 3-sulfate sodium salt (CAS Number: 285979-80-8) is a deuterated form of estrone sulfate, a biologically inactive estrogen that serves as a significant circulating plasma estrogen in humans. This compound plays a crucial role in estrogen metabolism and has implications in various biological processes, particularly in breast cancer research. This article explores the biological activity of this compound, its mechanisms of action, and its relevance in clinical and experimental settings.

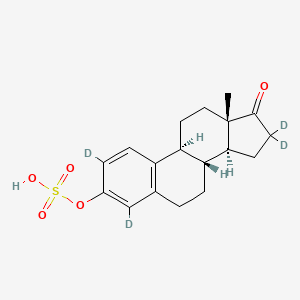

- Molecular Formula : C18H17D4NaO5S

- Molecular Weight : 376.44 g/mol

- Melting Point : 300ºC (lit.)

- Structure : Estrone sulfate is characterized by a sulfate group attached to the estrone backbone, which influences its biological activity and solubility.

Estrone sulfate acts primarily as a reservoir for estradiol, the more active form of estrogen. It is converted into estrone and subsequently into estradiol through the action of steroid sulfatase (STS) and 17 beta-hydroxysteroid dehydrogenase. This conversion is critical for maintaining estrogen levels, particularly in postmenopausal women where estradiol production from ovaries declines.

Conversion Pathway

- Estrone Sulfate (E1S) → Hydrolyzed by STS → Estrone (E1)

- Estrone (E1) → Converted by 17 beta-hydroxysteroid dehydrogenase → Estradiol (E2)

Biological Activity in Cancer Research

Recent studies have highlighted the role of Estrone sulfate in breast cancer proliferation. The sodium salt form has been utilized to investigate its effects on breast cancer cell lines, particularly T47D cells, which are estrogen-dependent.

Key Findings from Research Studies

- Proliferation Stimulation : Estrone sulfate has been shown to stimulate the proliferation of T47D breast cancer cells at physiological concentrations. The effective concentration (EC50) for E1S was determined to be approximately 2.2 nM, indicating significant biological activity at low doses .

- SOAT Expression : The sodium-dependent organic anion transporter (SOAT), responsible for the uptake of sulfo-conjugated steroids, was found to be highly expressed in breast cancer tissues. Inhibition of SOAT resulted in decreased proliferation of T47D cells stimulated by E1S, suggesting that targeting this transporter could be a novel therapeutic strategy .

Case Studies

- Breast Cancer Cell Proliferation : A study demonstrated that T47D cells stably transfected with SOAT exhibited increased sensitivity to estrone sulfate compared to control cells. The proliferation induced by E1S could be effectively blocked by the SOAT inhibitor 4-sulfooxymethylpyrene, underscoring the potential for SOAT as a therapeutic target .

- Longitudinal Analysis : In a cohort study examining postmenopausal women, elevated levels of estrone sulfate were correlated with increased risk factors for breast cancer, reinforcing the importance of monitoring sulfo-conjugated estrogens in clinical assessments .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Proliferation Stimulation | Significant stimulation of T47D breast cancer cells at concentrations as low as 2.2 nM E1S |

| SOAT Expression | High expression levels in breast cancer tissues; potential target for therapeutic intervention |

| Conversion to Estradiol | Acts as a precursor for the more active estradiol via enzymatic conversion |

Eigenschaften

CAS-Nummer |

285979-80-8 |

|---|---|

Molekularformel |

C18H21NaO5S |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

sodium;(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/i3D,7D2,10D; |

InChI-Schlüssel |

VUCAHVBMSFIGAI-BTYLJWTCSA-M |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

Isomerische SMILES |

[2H]C1=CC2=C(CCC3C2CCC4(C3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Piktogramme |

Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.